molecular formula C13H21N5O B7129723 N,N-dimethyl-2-(4-pyridazin-3-ylpiperazin-1-yl)propanamide

N,N-dimethyl-2-(4-pyridazin-3-ylpiperazin-1-yl)propanamide

Cat. No.: B7129723
M. Wt: 263.34 g/mol
InChI Key: YNTYDYKNRMDDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-2-(4-pyridazin-3-ylpiperazin-1-yl)propanamide is a complex organic compound that features a piperazine ring substituted with a pyridazine moiety

Properties

IUPAC Name

N,N-dimethyl-2-(4-pyridazin-3-ylpiperazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O/c1-11(13(19)16(2)3)17-7-9-18(10-8-17)12-5-4-6-14-15-12/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTYDYKNRMDDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)N1CCN(CC1)C2=NN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(4-pyridazin-3-ylpiperazin-1-yl)propanamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected and further cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated synthesis and purification systems can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(4-pyridazin-3-ylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N,N-dimethyl-2-(4-pyridazin-3-ylpiperazin-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(4-pyridazin-3-ylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, pyridazinone derivatives, which are structurally similar, inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that the compound may exert its effects through similar pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-(4-pyridazin-3-ylpiperazin-1-yl)propanamide is unique due to its specific combination of a piperazine ring and a pyridazine moiety. This structural feature may confer distinct biological activities and therapeutic potential compared to other similar compounds.

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